molecular formula C14H22BNO4 B2529129 3-(N-BOC-N-Propylamino)phenylboronic acid CAS No. 2377609-31-7

3-(N-BOC-N-Propylamino)phenylboronic acid

Cat. No.: B2529129
CAS No.: 2377609-31-7
M. Wt: 279.14
InChI Key: HAEXFTYRVSOANH-UHFFFAOYSA-N
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Description

3-(N-BOC-N-Propylamino)phenylboronic acid is an organic boronic acid compound with the molecular formula C14H22BNO4. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a propylamino group protected by a tert-butoxycarbonyl (BOC) group. This compound is a white to pale yellow solid that is soluble in common organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-BOC-N-Propylamino)phenylboronic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using a tert-butoxycarbonyl (BOC) group to prevent unwanted reactions.

    Formation of the Boronic Acid Group: The protected amino compound is then subjected to conditions that introduce the boronic acid group onto the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

3-(N-BOC-N-Propylamino)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(N-BOC-N-Propylamino)phenylboronic acid involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This interaction is pH-dependent, allowing the compound to capture and release target molecules under controlled conditions. The boronic acid group acts as a receptor, forming a cyclic ester with the cis-diol group, which can be dissociated by changing the pH .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(N-BOC-N-Propylamino)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and selectivity. The presence of the BOC-protected propylamino group allows for targeted interactions and applications in various fields, making it a versatile compound in both research and industrial settings .

Biological Activity

3-(N-BOC-N-Propylamino)phenylboronic acid is a boronic acid derivative known for its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a propyl group on the nitrogen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and synthesis.

  • Molecular Formula : C13_{13}H18_{18}BNO2_2
  • Molecular Weight : Approximately 237.06 g/mol
  • CAS Number : 2377609-31-7

The compound's structure allows it to participate in various chemical reactions, including Suzuki coupling reactions, which are pivotal in organic synthesis.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, a characteristic feature of boronic acids. This property enables it to interact with biological molecules such as enzymes and receptors, potentially modulating their activity.

Biological Applications

  • Anticancer Activity : Studies have indicated that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The incorporation of the Boc group may enhance cellular permeability and stability, making it a candidate for further investigation in cancer therapeutics.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Its ability to bind to active sites through boronate ester formation can disrupt normal enzymatic functions.
  • Targeted Drug Delivery : The structural characteristics of this compound allow for modifications that can enhance its delivery to specific tissues or cells, particularly in the context of targeted therapies for diseases like cancer.

Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound:

  • Synthesis Methods : The synthesis typically involves several steps, including Boc protection and subsequent borylation reactions. Detailed methodologies can be found in organic chemistry literature .
  • Case Studies :
    • A study demonstrated that derivatives of phenylboronic acids exhibit significant cytotoxic effects against various cancer cell lines. The introduction of the Boc group was found to improve solubility and bioavailability .
    • Another investigation highlighted the use of boronic acids in drug delivery systems, where they facilitated the release of therapeutic agents in response to specific biological triggers .

Comparative Analysis

Compound NameCAS NumberSimilarityUnique Features
4-(N-tert-Butoxycarbonyl-amino)phenylboronic acid380430-49-90.99Substituted at the para position
1-(tert-Butoxycarbonyl)-1H-indol-4-yl boronic acid2102451-30-70.80Indole structure instead of phenol
(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid489446-42-60.79Contains an additional methyl group

The comparative analysis shows that while these compounds share structural similarities, their unique features may influence their biological activities differently.

Properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4/c1-5-9-16(13(17)20-14(2,3)4)12-8-6-7-11(10-12)15(18)19/h6-8,10,18-19H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEXFTYRVSOANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N(CCC)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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